

# An In-depth Technical Guide to the Enzymatic Cleavage of ADC Linkers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-PEG2-Val-Cit-PAB-OH*

Cat. No.: *B13730220*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and experimental methodologies related to the enzymatic cleavage of linkers in Antibody-Drug Conjugates (ADCs). The strategic release of cytotoxic payloads is paramount to the efficacy and safety of ADCs, with enzyme-cleavable linkers offering a sophisticated approach to achieving tumor-selective drug delivery.

## Introduction to ADC Linkers and Their Role

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule, referred to as the payload.<sup>[1][2][3]</sup> The linker is a critical component of an ADC, covalently connecting the antibody to the payload.<sup>[1][4][5]</sup> An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.<sup>[5][6][7]</sup> However, it must also be efficiently cleaved to release the active drug upon reaching the target tumor cells.<sup>[5][6][7]</sup>

Enzymatically cleavable linkers are designed to be substrates for enzymes that are abundant in the tumor microenvironment or within specific subcellular compartments of cancer cells, such as the lysosome.<sup>[6][8]</sup> This strategy leverages the unique biological characteristics of tumor cells to trigger payload release, enhancing the therapeutic window of the ADC.<sup>[7][8]</sup> More than 80% of clinically approved ADCs utilize cleavable linkers, underscoring their importance in modern ADC design.<sup>[5][9]</sup>

# ADC Internalization and Intracellular Trafficking

The journey of an ADC from the bloodstream to the release of its payload within a cancer cell is a multi-step process. Understanding this pathway is crucial for designing effective enzymatically cleavable linkers.

- Binding: The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a tumor cell.[1][2]
- Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through a process called receptor-mediated endocytosis.[2][10][11] This forms an early endosome containing the ADC.
- Trafficking and Fusion: The endosome matures and traffics through the cell, eventually fusing with a lysosome.[10][11] The lysosomal compartment is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes.[4][12]
- Enzymatic Cleavage: Inside the lysosome, specific enzymes recognize and cleave the linker of the ADC.[1][8][12]
- Payload Release and Action: The cleavage of the linker liberates the cytotoxic payload, which can then exit the lysosome and exert its cell-killing effect, for instance, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis.[10]



[Click to download full resolution via product page](#)

# Major Classes of Enzymatically Cleavable Linkers

## Protease-Cleavable Linkers

Protease-cleavable linkers are the most widely used type in clinically approved ADCs.<sup>[5]</sup> They are typically based on dipeptide sequences that are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which is often overexpressed in tumor cells.<sup>[6][13][14]</sup>

- Valine-Citrulline (Val-Cit): This is the most popular and well-established dipeptide linker.<sup>[8][15]</sup> It exhibits high stability in human plasma while being efficiently cleaved by Cathepsin B inside lysosomes.<sup>[8][16]</sup> A self-immolative spacer, p-aminobenzyl carbamate (PABC), is often incorporated between the dipeptide and the payload.<sup>[1][8][15]</sup> After Cathepsin B cleaves the amide bond of the citrulline, the PABC spacer undergoes a 1,6-elimination reaction, releasing the unmodified payload, carbon dioxide, and an azaquinone methide.<sup>[12][15]</sup>
- Valine-Alanine (Val-Ala): Similar to Val-Cit, the Val-Ala linker is also cleaved by Cathepsin B, though generally at a slower rate.<sup>[17]</sup> It is highly stable in human plasma and its lower hydrophobicity can be advantageous when conjugating highly hydrophobic payloads, potentially reducing ADC aggregation.<sup>[17][18]</sup>
- Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is notably used in the ADC Enhertu.<sup>[4]</sup> It offers greater stability in the bloodstream compared to some dipeptide linkers and is cleaved by lysosomal cathepsins.<sup>[4][18]</sup>

## $\beta$ -Glucuronide Linkers

These linkers utilize a  $\beta$ -glucuronic acid moiety that is cleaved by  $\beta$ -glucuronidase (GUSB), an enzyme abundant in lysosomes and also found in the necrotic regions of some tumors.<sup>[17][19]</sup>

- Mechanism: The glycosidic bond of the  $\beta$ -glucuronide linker is hydrolyzed by GUSB.<sup>[19][20]</sup> This cleavage, similar to peptide linkers, often triggers the decomposition of a self-immolative spacer to release the payload.<sup>[15][17]</sup>
- Advantages:  $\beta$ -glucuronide linkers demonstrate excellent plasma stability, with an extrapolated half-life of 81 days in one study.<sup>[17]</sup> The high hydrophilicity of the glucuronic acid sugar can help mitigate aggregation issues, especially with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs).<sup>[1][19][21]</sup>

## Phosphatase-Cleavable Linkers

This class of linkers is designed to be cleaved by phosphatases, such as acid phosphatase, which are present in the lysosome.[1][8][22]

- Mechanism: These linkers are based on a phosphate ester bond.[22] Lysosomal phosphatases hydrolyze the phosphate or pyrophosphate groups, leading to the release of the payload, often an alcohol.[22][23]
- Advantages: The anionic nature of the phosphate groups imparts high solubility, which can help prevent ADC aggregation.[24] They offer a distinct release mechanism that can be exploited for payloads containing hydroxyl groups.

## Other Novel Enzyme-Cleavable Linkers

Research continues to explore new enzyme-linker systems to further refine ADC performance.

These include:

- $\beta$ -Galactosidase-Cleavable Linkers:  $\beta$ -galactosidase is another lysosomal enzyme that is overexpressed in some tumors and can be used to trigger payload release.[5][9][18]
- Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, which are also upregulated in certain tumor cells.[5][12]



[Click to download full resolution via product page](#)

## Quantitative Data on Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for different enzymatically cleavable linkers.

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate<br>(Compared to Val-Cit) | Reference |
|------------------|-------------------------------------------------|-----------|
| Val-Cit          | 1x                                              | [13]      |
| Val-Ala          | ~0.5x                                           | [13][17]  |
| Phe-Lys          | ~30x                                            | [13]      |

Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the specific ADC construct.[13]

Table 2: Comparative Plasma Stability of Different Linker Types

| Linker Type        | Linker Example       | Stability Characteristics                                                        | Reference |
|--------------------|----------------------|----------------------------------------------------------------------------------|-----------|
| Protease-Cleavable | Val-Cit              | High stability in human plasma.                                                  | [8][16]   |
| Protease-Cleavable | GGFG                 | Generally offers greater stability in the bloodstream compared to dipeptides.    | [4][18]   |
| β-Glucuronide      | Glucuronic acid-PABC | Highly stable in plasma, with an extrapolated half-life of 81 days in one study. | [17]      |

| Acid-Labile (for comparison) | Hydrazone | Can undergo slow hydrolysis at physiological pH, with half-lives around 2-3 days. | [9][17] |

## Experimental Protocols

Detailed and reproducible protocols are essential for accurately evaluating the performance of enzymatically cleavable linkers.

### Protocol: In Vitro Enzymatic Cleavage Assay

This assay is used to determine the susceptibility of an ADC linker to cleavage by a specific enzyme and to quantify the rate of payload release.

Objective: To quantify the release of a cytotoxic payload from an ADC in the presence of a specific lysosomal enzyme (e.g., Cathepsin B).

Materials:

- ADC construct with the cleavable linker.

- Purified enzyme (e.g., recombinant human Cathepsin B).
- Assay Buffer (e.g., Sodium Acetate buffer, pH 5.0, with DTT and EDTA for Cathepsin B activation).
- Quenching Solution (e.g., Acetonitrile containing an internal standard for LC-MS analysis).  
[\[13\]](#)
- 96-well microplate.
- Incubator set to 37°C.
- LC-MS/MS system for analysis.

#### Methodology:

- Enzyme Activation: If required, pre-incubate the enzyme (e.g., Cathepsin B) in Assay Buffer under activating conditions.[\[13\]](#)
- Reaction Setup: In a 96-well plate, combine the ADC stock solution and Assay Buffer.
- Initiate Reaction: Add the activated enzyme solution to the wells to start the cleavage reaction. Include a "no-enzyme" control to assess linker stability under assay conditions.[\[13\]](#)
- Incubation: Incubate the plate at 37°C.
- Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction wells.[\[25\]](#)
- Reaction Quenching: Immediately stop the reaction by adding the aliquot to the Quenching Solution.[\[13\]](#)[\[25\]](#)
- Sample Analysis: Analyze the quenched samples using LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.[\[13\]](#)
- Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage. For kinetic parameter determination ( $K_m$ ,  $k_{cat}$ ), the assay is run with varying substrate concentrations.[\[13\]](#)

[Click to download full resolution via product page](#)

## Protocol: Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma to predict its in vivo stability.[25]

Methodology:

- Thaw human, rat, or mouse plasma at 37°C.[25]
- Spike the ADC into the plasma to a final, known concentration.
- Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[25]
- At each time point, take an aliquot and process it to precipitate plasma proteins and extract the ADC.
- Analyze the samples using an appropriate method (e.g., ELISA or LC-MS/MS) to quantify the amount of intact ADC remaining.
- Plot the percentage of intact ADC versus time to determine the stability and half-life of the ADC in plasma.

## Protocol: Cellular Cytotoxicity Assay

Objective: To assess the functional consequence of linker cleavage by measuring the cytotoxic effect of the ADC on target cancer cells.[25]

Methodology:

- Seed a target antigen-positive cancer cell line in a 96-well plate and allow cells to adhere. [25]
- Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
- Treat the cells with the different concentrations of the ADC constructs and controls.
- Incubate for a period sufficient to allow for internalization, cleavage, and induction of cell death (typically 72-96 hours).

- Assess cell viability using a suitable reagent (e.g., MTS, MTT).[25]
- Plot cell viability versus concentration and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each construct.

## Conclusion

The choice of an enzymatically cleavable linker is a critical decision in the design of an ADC, profoundly impacting its stability, efficacy, and safety profile. Protease-cleavable linkers, particularly the Val-Cit dipeptide, are well-established and clinically validated. However,  $\beta$ -glucuronide and phosphatase-cleavable linkers offer valuable alternatives with distinct advantages, such as increased hydrophilicity and different payload compatibility. A thorough understanding of the mechanisms of ADC trafficking and linker cleavage, combined with rigorous in vitro and cell-based characterization, is essential for the successful development of the next generation of highly effective and selective Antibody-Drug Conjugates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
2. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. iphasebiosci.com [iphasebiosci.com]
5. acrobiosystems.com [acrobiosystems.com]
6. benchchem.com [benchchem.com]
7. benchchem.com [benchchem.com]
8. adc.bocsci.com [adc.bocsci.com]
9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development | MDPI [mdpi.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. benchchem.com [benchchem.com]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 18. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 19.  $\beta$ -Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 20.  $\beta$ -Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 21. Expanded Utility of the  $\beta$ -Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. adc.bocsci.com [adc.bocsci.com]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Enzymatic Cleavage of ADC Linkers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13730220#enzymatic-cleavage-of-adc-linkers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)